![molecular formula C16H12ClN5O3 B2816764 4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid CAS No. 1370597-91-3](/img/structure/B2816764.png)
4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid
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Overview
Description
The compound “4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid” is a chemical compound with the molecular formula C16H12ClN5O3 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound is complex. The backbone of the molecule adopts an extended, all-trans configuration but the terminal carboxylic acid and phenyl residues are twisted out of the plane through the bridging atoms .Physical And Chemical Properties Analysis
The molecular weight of this compound is 357.75 . Other physical and chemical properties such as solubility, melting point, and density are not available in the retrieved resources.Scientific Research Applications
Antibacterial Activity
The title compound was originally reported in 1957 for its potential antibacterial activity . Researchers have explored its effectiveness against bacterial pathogens, which could have implications for drug development and infection control.
Inhibition of Sunflower Seedling Development
Studies have investigated the impact of this compound on sunflower seedling development . Understanding its effects on plant growth and metabolism can contribute to agricultural research and crop management.
Antinociceptive Properties
Antinociceptives are substances that reduce pain perception4-[(4-chlorophenyl)carbamoyl]butanoic acid has been studied for its potential as an antinociceptive agent . Insights from these investigations may aid in pain management and drug design.
Synthesis of Bis-Pyrazolo-1,4-dihydro-pyridines
The compound and related derivatives have been employed as intermediates in reactions leading to the synthesis of bis-pyrazolo-1,4-dihydro-pyridines . These heterocyclic compounds have diverse applications, including pharmaceuticals and materials science.
Synthesis of 2,2’-(N-phenylpiperidine-2,6-diylidene)dimalononitriles
Researchers have utilized this compound as an intermediate in the synthesis of 2,2’-(N-phenylpiperidine-2,6-diylidene)dimalononitriles . These compounds have potential applications in medicinal chemistry and organic synthesis.
Mechanism of Action
Mode of Action
It’s known that the compound forms supramolecular tapes mediated by carboxylic acid-o–h⋯o (carbonyl) and amide-n–h⋯o (amide) hydrogen bonding . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ structure or function.
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The compound has been investigated for potential anti-bacterial activity
properties
IUPAC Name |
4-[[5-[(4-chlorophenyl)carbamoyl]-2H-triazol-4-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c17-10-3-7-12(8-4-10)19-15(23)13-14(21-22-20-13)18-11-5-1-9(2-6-11)16(24)25/h1-8H,(H,19,23)(H,24,25)(H2,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWPTJPIGJMZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NNN=C2C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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